methyl 1,3-thiazolidine-4-carboxylate

Analytical Chemistry Toxicology Biomonitoring

Researchers requiring a chiral thiazolidine building block for peptide mimetics or trace bioanalysis often encounter sensitivity limitations with free acid forms. Methyl 1,3-thiazolidine-4-carboxylate (CAS 60667-24-5) resolves this with quantifiably superior performance: - 2× lower method detection limit (0.5 vs 1.0 µg/L) for ultra-trace analysis - ~10 kJ/mol lower rotational barrier vs proline for tunable peptide folding - Validated precursor for antiproliferative ferrocenyl derivatives (MIC 0.44-4.0 µmol/mL) Full documentation provided. Ships immediately.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 60667-24-5
Cat. No. B092080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1,3-thiazolidine-4-carboxylate
CAS60667-24-5
Synonyms4-carbomethoxythiazoline
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSCN1
InChIInChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3
InChIKeyNHBNAVLHRAPNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,3-Thiazolidine-4-Carboxylate: Chemical & Physicochemical Properties


Methyl 1,3-thiazolidine-4-carboxylate is a thiazolidine heterocycle featuring a methyl ester at the 4-position, typically in the (R)-configuration [1]. It is a sulfur-containing analog of the cyclic amino acid proline, characterized by a molecular formula of C5H9NO2S and a molecular weight of 147.20 g/mol . The compound serves as a chiral building block in peptide mimetics and as a precursor for bioactive thiazolidine derivatives [2].

Chiral (R)-thiazolidine scaffold for peptide mimetics
Methyl ester for enhanced lipophilicity vs. free acid
GC-MS analytical reference standard use
Precursor for ferrocenyl and other thiazolidine derivatives

Why Methyl 1,3-Thiazolidine-4-Carboxylate Cannot Be Substituted


Substitution among thiazolidine-4-carboxylates is not straightforward due to quantifiable differences in physicochemical properties, analytical behavior, and biological recognition. The methyl ester group directly influences lipophilicity, chromatographic retention, and hydrogen-bonding capacity relative to the free acid or larger esters [1]. Furthermore, the thiazolidine ring's conformation and cis/trans isomerization kinetics are sensitive to substitution, with methyl ester derivatives exhibiting distinct rotational barriers that can alter peptide backbone dynamics compared to proline or other heterocyclic analogs [2]. These factors necessitate compound-specific validation in synthetic and analytical workflows.

Analytical mismatch
Methyl ester and free acid exhibit different GC-MS derivatization behavior and detection limits; direct substitution may shift method sensitivity.
Conformational dynamics
Thiazolidine ring isomerization kinetics differ from proline, altering peptide backbone flexibility; class-level property may vary with ester substitution.
Lipophilicity divergence
Methyl ester increases logP relative to free acid, affecting membrane partitioning; larger or smaller esters may not match target hydrophobicity.

Quantitative Differentiation Evidence for Methyl 1,3-Thiazolidine-4-Carboxylate


GC-MS Detection Limits: Methyl vs. Free Acid

In a validated GC-MS method for urinary thiazolidine-4-carboxylates, methyl-thiazolidine-4-carboxylic acid (Me-TZCA) demonstrated a method detection limit (MDL) of 0.5 µg/L, which is 2-fold lower than the 1.0 µg/L MDL observed for thiazolidine-4-carboxylic acid (TZCA) under identical conditions [1]. This differential sensitivity allows for more precise quantification of the methyl ester at trace levels.

Detection Limit (MDL)
Head-to-head
0.5 µg/L
vs
1.0 µg/L
2-fold lower MDL for methyl ester
Supports trace-level GC-MS quantification; free acid cannot substitute.
Conditions: human urine, ethyl chloroformate derivatization, GC-EI-MS.
Analytical Chemistry Toxicology Biomonitoring

GC-MS Derivatization Efficiency: Methyl vs. Free Acid

Under a single-step ethyl chloroformate derivatization protocol, Me-TZCA and TZCA exhibited distinct chromatographic properties. Me-TZCA produced a derivative with very good chromatographic behavior and offered a sensitive response in GC-EI-MS, while the free acid TZCA required a different pH optimum for derivatization and extraction (pH 9.5) [1]. This divergence in sample preparation and separation underscores the need for compound-specific analytical reference standards.

Derivatization Efficiency
Head-to-head
103% recovery (pH 9.5, ethyl chloroformate)
Methyl ester shows excellent chromatographic properties
Validates need for compound-specific reference standard in method calibration.
Free acid requires distinct pH optimum; results not interchangeable.
Analytical Chemistry Method Development Derivatization

Rotational Isomerization: Thiazolidine vs. Proline

Dynamic 1H NMR line-shape analysis of proline analogue-containing peptides revealed that (R)-thiazolidine-4-carboxylic acid (4-Thz) exhibits a rotational barrier for cis/trans isomerization that is approximately 10 kJ/mol lower than that of proline itself [1]. While this study used the free acid, the thiazolidine ring scaffold's conformational behavior is a class property that extends to ester derivatives such as methyl 1,3-thiazolidine-4-carboxylate. This altered isomerization rate can significantly impact peptide folding and protein interactions compared to proline or other heterocyclic mimics.

Rotational Barrier
Class-level
~10 kJ/mol lower than proline
Determined by dynamic ¹H NMR in aqueous buffer
Altered backbone dynamics may impact peptide folding and protein interactions.
Class inference from free acid; ester substitution may modulate kinetics.
Peptide Chemistry Conformational Analysis Proline Analogues

Lipophilicity: Methyl Ester vs. Free Acid

The methyl ester group in methyl 1,3-thiazolidine-4-carboxylate significantly increases lipophilicity compared to the free acid. While no direct experimental partition coefficient is available for this specific compound, its predicted XLogP3-AA is 0.3 [1]. In contrast, thiazolidine-4-carboxylic acid is predicted to have a more negative logP due to its carboxylic acid moiety. For a closely related derivative, 2-(2-pyridyl)thiazolidine-4-carboxylic acid methyl ester, the methyl ester is explicitly noted to enhance lipid solubility compared to the free acid, preventing full zwitterionic stabilization . This class-level property suggests improved membrane permeability for ester derivatives.

Lipophilicity (XLogP3)
Class-level
0.3
Predicted; methyl ester increases logP vs. free acid
Enhances membrane permeability research context; organic solvent compatibility.
Computational data; experimental logP may differ.
Physicochemical Properties Drug Design Formulation

Cytotoxic Potential of Ferrocenyl Thiazolidine Derivatives

A library of methyl N-acyl-2-ferrocenyl-1,3-thiazolidine-4-carboxylates, synthesized from methyl 1,3-thiazolidine-4-carboxylate precursors, exhibited antiproliferative activity against hepatocellular carcinoma cells (HepG2) with IC50 values in the low micromolar range. Specifically, derivatives with chloroacetyl (IC50 10.6 µM) and bromoacetyl (IC50 18.4 µM) side chains showed cytotoxic effects comparable to the lead compound ALC67 (IC50 10.0 µM) and approaching the activity of cisplatin (IC50 7.7 µM) [1]. This establishes the methyl ester core as a competent scaffold for generating bioactive molecules with quantifiable potency.

Cell-Model Response
Reported
IC50 10.6 µM (chloroacetyl derivative)
vs
Cisplatin 7.7 µM
Derivative within 38% of cisplatin potency
Supports scaffold utility for antiproliferative derivative synthesis; not a direct product property.
HepG2 cell viability assay; requires independent validation.
Medicinal Chemistry Anticancer Research Ferrocene Bioisosteres

Optimized Applications for Methyl 1,3-Thiazolidine-4-Carboxylate


Trace-Level Quantification by GC-MS

Due to its 2-fold lower method detection limit (0.5 µg/L) compared to the free acid (1.0 µg/L) [1], methyl 1,3-thiazolidine-4-carboxylate is the superior choice for ultra-trace analysis in toxicology, biomonitoring, and pharmacokinetic studies where sample volume is limited or analyte concentrations are expected to be extremely low. The validated derivatization protocol using ethyl chloroformate provides a robust, sensitive analytical workflow [1].

Peptide Mimetics with Altered Backbone Dynamics

In peptide engineering applications where modulation of cis/trans isomerization kinetics is desired, methyl 1,3-thiazolidine-4-carboxylate offers a quantifiable advantage over proline, with the thiazolidine scaffold providing a ~10 kJ/mol lower rotational barrier [2]. This property can be exploited to design peptides with unique folding characteristics or to probe the role of proline isomerization in protein function [2].

Antiproliferative & Antimicrobial Agent Development

The compound serves as a validated precursor for the synthesis of ferrocenyl thiazolidine-4-carboxylate derivatives, which have demonstrated low-micromolar antiproliferative activity against cancer cell lines and modest antimicrobial effects (MIC 0.44–4.0 µmol/mL) [3]. Procurement of the methyl ester enables access to a diastereoselective N-acylation pathway for generating optically pure analogs [3].

Membrane-Permeable Proline Surrogates

With a predicted XLogP3-AA of 0.3 [4], the methyl ester is significantly more lipophilic than thiazolidine-4-carboxylic acid, making it the preferred building block for designing membrane-permeable peptides, prodrugs, or small molecules where enhanced passive diffusion is required. The ester group also prevents zwitterionic stabilization, further favoring lipid partitioning .

Application
Selection Property
Validation Focus
GC-MS trace analysis
Analytical sensitivity and derivatization behavior
MDL and recovery validation in biological matrices
Peptide mimetic synthesis
Thiazolidine conformational dynamics
Cis/trans isomerization and backbone flexibility assays
Bioactive derivative preparation
Chiral building block for N-acylation
Cell-model and antimicrobial screening endpoints
Membrane permeability studies
Methyl ester lipophilicity
Passive diffusion and partitioning assessment
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